An In-depth Technical Guide to Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal building block for designing molecules that can interact with a wide range of biological targets. Within this important class of heterocycles, substituted aminopyrazoles have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1] This guide focuses on a particularly valuable derivative: ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate. The strategic placement of the amino, bromo, and carboxylate groups on the pyrazole ring provides a versatile platform for the synthesis of complex molecular architectures, making it a crucial intermediate for drug discovery and development programs.[2] This document serves as a comprehensive technical resource, providing in-depth information on the properties, synthesis, reactivity, and potential applications of this important molecule.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.
| Property | Value | Source |
| Chemical Formula | C₆H₈BrN₃O₂ | [3] |
| Molecular Weight | 234.05 g/mol | |
| CAS Number | 1979126-28-7 | |
| Appearance | White to off-white powder/solid | |
| Melting Point | Not explicitly available for this isomer. A related isomer, ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate, has a melting point of 142-145 °C. | [4] |
| Solubility | Soluble in common organic solvents like DMSO and DMF. | General knowledge for similar compounds |
| Purity | Typically >95% | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place. |
Spectral Data (Predicted and Analog-Based)
| Technique | Predicted/Analog-Based Data |
| ¹H NMR | The spectrum would likely show a triplet for the methyl protons of the ethyl group (~1.3 ppm), a quartet for the methylene protons of the ethyl group (~4.3 ppm), a broad singlet for the amino protons, and a singlet for the pyrazole NH proton. |
| ¹³C NMR | Expected signals would include those for the ethyl group carbons (~14 ppm for CH₃, ~60 ppm for CH₂), and several signals for the pyrazole ring carbons, with the carbon bearing the bromine atom appearing at a characteristic downfield shift. |
| IR (KBr, cm⁻¹) | Characteristic peaks would be expected for N-H stretching of the amino and pyrazole groups (around 3200-3400 cm⁻¹), C=O stretching of the ester (around 1700-1720 cm⁻¹), and C-Br stretching. |
| Mass Spec (m/z) | The molecular ion peak [M]+ would be expected at approximately 233/235, reflecting the isotopic pattern of bromine. |
Synthesis of Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate: A Guided Protocol
While a direct, step-by-step synthesis for ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is not explicitly detailed in the available literature, a reliable synthesis can be adapted from the established procedures for its isomers and other substituted pyrazoles. The following protocol is based on the synthesis of the closely related ethyl 3-amino-5-bromo-1H-pyrazole-4-carboxylate and provides a logical and experimentally sound approach.
Conceptual Workflow:
The synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate can be envisioned to proceed through a multi-step sequence starting from a readily available pyrazole precursor. The key steps involve the formation of the pyrazole ring, followed by regioselective bromination and manipulation of functional groups. A plausible synthetic route is outlined below.
Figure 1: Conceptual workflow for the synthesis of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.
Detailed Experimental Protocol (Adapted from related syntheses):
Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate [6]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent) in ethanol.
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Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting solid is then washed with cold ethanol and dried to afford ethyl 5-amino-1H-pyrazole-4-carboxylate.
Causality: The reaction proceeds via a Michael addition of hydrazine to the electron-deficient double bond of the acrylate, followed by an intramolecular cyclization and tautomerization to form the stable pyrazole ring.
Step 2: Bromination of Ethyl 5-amino-1H-pyrazole-4-carboxylate [7]
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable solvent such as acetic acid or a mixture of tetrahydrofuran and water.
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Brominating Agent: To the stirred solution, add a solution of bromine (1-1.2 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
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Work-up: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine. The product can then be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and purified by column chromatography or recrystallization.
Causality: The electron-rich pyrazole ring is susceptible to electrophilic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the adjacent C4 position. The use of a suitable solvent and temperature control is crucial for achieving high regioselectivity.
Reactivity and Synthetic Utility
The chemical architecture of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate makes it a highly versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems.
Key Reaction Pathways:
Figure 2: Key reaction pathways of ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the C3 position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
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Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyrazole with a variety of aryl or heteroaryl boronic acids. This is a powerful method for synthesizing 3-aryl-4-aminopyrazole derivatives, which are common motifs in kinase inhibitors and other biologically active molecules.
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Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond through this reaction, providing access to 3,4-diaminopyrazole derivatives. These compounds are valuable precursors for the synthesis of fused heterocyclic systems and can also serve as ligands in coordination chemistry.
2. Cyclization Reactions:
The presence of the amino group ortho to the ester functionality allows for a variety of cyclization reactions to form fused pyrazole systems. For instance, condensation with β-ketoesters or other bifunctional reagents can lead to the formation of pyrazolo[3,4-b]pyridines and other medicinally relevant scaffolds.
Applications in Drug Discovery and Development
The ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate scaffold is a cornerstone in the development of novel therapeutics, particularly in the area of oncology and inflammatory diseases. Its derivatives have been explored as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in disease.
Kinase Inhibitors:
The 4-aminopyrazole moiety is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition. The bromine atom at the C3 position serves as a convenient point for diversification, allowing for the introduction of various substituents that can occupy the hydrophobic pocket of the kinase active site, thereby fine-tuning the potency and selectivity of the inhibitor. This strategic functionalization has been successfully employed in the design of inhibitors for a range of kinases, including those involved in cell cycle progression and signal transduction pathways.[8]
Anticancer and Anti-inflammatory Agents:
Beyond kinase inhibition, substituted aminopyrazoles have demonstrated a broad range of biological activities. The ability to readily modify the ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate core has enabled the generation of libraries of compounds for screening against various disease targets. Derivatives have shown promise as anti-inflammatory agents by modulating inflammatory pathways, and as anticancer agents by inducing apoptosis or inhibiting cell proliferation in various cancer cell lines.[1][2]
Conclusion
Ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate is a high-value, versatile building block in modern medicinal chemistry. Its strategically functionalized pyrazole core provides a robust platform for the synthesis of a diverse range of complex molecules with significant therapeutic potential. While a dedicated and detailed experimental characterization of this specific isomer is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the extensive literature on related pyrazole derivatives. As the quest for novel and more effective therapeutics continues, the importance of key intermediates like ethyl 4-amino-3-bromo-1H-pyrazole-5-carboxylate in enabling the rapid exploration of chemical space and the development of next-generation medicines cannot be overstated.
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